molecular formula C7H7ClN2O2 B181444 4-chloro-N-methyl-2-nitroaniline CAS No. 15950-17-1

4-chloro-N-methyl-2-nitroaniline

Cat. No.: B181444
CAS No.: 15950-17-1
M. Wt: 186.59 g/mol
InChI Key: LUTBHMSHJATKIS-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methyl group on the nitrogen atom. This compound is of interest due to its various applications in scientific research and industry.

Mechanism of Action

References

  • Synthesis of Anilines. John F. Hartwig, Shashank Shekhar, Qilong Shen, and Fabiola Barrios-Landeros. Wiley Online Library
  • Multistep Synthesis. Chemistry LibreTexts
  • Revisiting 2-chloro-4-nitroaniline: analysis of intricate … Royal Society of Chemistry
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic … PLOS ONE

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-methyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 4-chloro-N-methylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .

Another method involves the direct nucleophilic substitution of 4-chloro-2-nitroaniline with methylamine. This reaction can be catalyzed by palladium or other transition metals to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide.

Major Products Formed

    Reduction: 4-chloro-N-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Similar structure but lacks the N-methyl group.

    2-chloro-4-nitroaniline: Chlorine and nitro groups are positioned differently.

    4-methyl-2-nitroaniline: Lacks the chlorine atom.

Uniqueness

4-chloro-N-methyl-2-nitroaniline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical properties.

Properties

IUPAC Name

4-chloro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTBHMSHJATKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371638
Record name 4-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15950-17-1
Record name 4-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-nitroaniline (10 mmol, 1.73 g) in DMF (10 mL) was added portionwise NaH (12 mmol, 480 mg of a 60% suspension in mineral oil) (exothermic, gas evolution). After 10 min MeI (20 mmol, 1.2 mL) was added to the reaction mixture. After 1 h the reaction mixture was poured into aqueous NaHCO3 and brine to afford the product as an orange precipitate, which was filtered, washed with water and dried in vacuo. H1 NMR (500 MHz, d6-DMSO): δ 8.22 (m, 1H), 8.02 (d, J=2.5 Hz, 1H), 7.56 (dd, J=9.1 Hz, 2.5 Hz, 1H), 7.02 (d, J=9.4 Hz, 1H), 2.94 (d, J=5.0 Hz, 3H).
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1.73 g
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reactant
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10 mL
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1.2 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-fluoro-2-nitrobenzene (832 mg, 4.7 mmol) in DMSO (10 mL) is added a 2M solution of methylamine (3.56 mL, 7.1 mmol) in tetrahydrofuran, followed by Hunig's base (1.2 mL, 7.1 mmol). The reaction flask is sealed and heated to 80° C. for 16 h. The reaction is cooled to room temperature and poured over ice water. The resulting solid is isolated by filtration to afford the title compound (713 mg, 81%).
Quantity
832 mg
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solution
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3.56 mL
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10 mL
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solvent
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1.2 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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